

Aurothioglucose: A Comprehensive Technical Guide on its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of **aurothioglucose**, a gold-containing compound formerly utilized in the treatment of rheumatoid arthritis.[1][2] This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of its structure and relevant biological pathways.

Core Chemical and Physical Properties

Aurothioglucose, also known as gold thioglucose, is a derivative of the sugar glucose where a thiol group replaces the anomeric hydroxyl group, and this sulfur atom is subsequently coordinated to a gold(I) ion.[1] It presents as yellow crystals or a white to beige powder and has a slight mercaptan-like odor.[2] Gold is present in the +1 oxidation state, a common feature for gold thiolates used in medicine.[1]

The key chemical and physical properties of **aurothioglucose** are summarized in the table below for ease of reference and comparison.



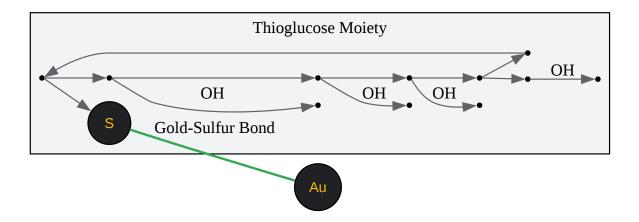
Property	Value	Source
Molecular Formula	C ₆ H ₁₁ AuO ₅ S	[1][2][3][4]
Molecular Weight	392.18 g/mol	[1][2][3][4]
Appearance	Yellow crystals or white to beige powder	[2][5]
Melting Point	>107°C (with decomposition)	[6][7]
Solubility	Soluble in water (with decomposition), DMSO. Slightly soluble in propylene glycol. Practically insoluble in acetone, alcohol, chloroform, and ether.	[2][6][8]
Water Solubility	96.4 mg/mL	[9]
LogP (Octanol/Water Partition Coefficient)	-2.50	[2][7]
pKa (Strongest Acidic)	12.51	[9]
Stability	Hygroscopic, light-sensitive. Aqueous solutions decompose on standing. Sterile suspension has a shelf life of up to 5 years.	[2][6]
Specific Rotation	+65° to +75° (10 mg/mL in water)	[10]

Chemical Structure and Conformation

The IUPAC name for **aurothioglucose** is gold(I) (2S,3S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate.[2] The structure consists of a thioglucose molecule coordinated to a gold(I) atom via a gold-sulfur bond. While often depicted as a monomer for simplicity, it is believed to exist in a polymeric state, forming Au-S-Au-S chains.[1][11] This polymeric nature is a characteristic shared with other medicinal gold thiolates like sodium



aurothiomalate.[11] The gold(I) center is typically two-coordinate, consistent with its linear geometry preference.



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Figure 1. 2D representation of the **aurothioglucose** monomer unit.

Experimental Protocols

Detailed experimental protocols for the characterization and analysis of **aurothioglucose** are crucial for quality control and research purposes.

This protocol determines the purity of **aurothioglucose** by quantifying its gold content.

- Sample Preparation: Accurately weigh approximately 1.0 g of aurothioglucose and dissolve it in 100 mL of water in a 300-mL Kjeldahl flask.[10]
- Digestion: Slowly and carefully add 10 mL of nitric acid to the solution. Once the initial vigorous reaction subsides, boil the mixture for 5 minutes. This process digests the organic thioglucose moiety and precipitates elemental gold.[10]
- Isolation: Filter the hot solution to collect the separated gold precipitate.[10]
- Washing and Drying: Wash the collected gold thoroughly with hot water to remove any residual impurities. Dry the gold precipitate.[10]

Foundational & Exploratory





- Quantification: Ignite the dried precipitate to a constant weight. The final weight corresponds to the elemental gold in the initial sample.[10]
- Calculation: The weight of **aurothioglucose** is calculated by multiplying the weight of the obtained gold by a conversion factor of 1.991.[10]

This method is used for the qualitative identification of **aurothioglucose**.

- Stationary Phase: Use a thin-layer chromatographic glass microfilament sheet impregnated with silicic acid and a suitable fluorescing substance.[10]
- Sample and Standard Preparation: Prepare a test solution by dissolving a suitable quantity of the sample in water to a final concentration of 4 mg/mL. Prepare a Standard solution of USP **Aurothioglucose** RS at the same concentration.[10]
- Application: Apply 10 μ L of both the test solution and the Standard solution to the chromatographic sheet.[10]
- Development: Develop the chromatogram in a solvent system consisting of n-propyl alcohol, water, and ethyl acetate in a 3:3:1 ratio until the solvent front has moved approximately three-fourths of the plate length.[10]
- Visualization: After development, remove the sheet, allow the solvent to evaporate, and locate the spots by examination under short-wavelength UV light.[10]
- Analysis: The Rf value of the principal spot from the test solution should correspond to that of the Standard solution.[10]

While specific, detailed protocols for **aurothioglucose** are not widely published, standard techniques would be employed for in-depth structural elucidation.

• X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the polymeric arrangement, single crystals of **aurothioglucose** would be required. The general workflow involves crystallizing the compound, mounting a suitable crystal, and irradiating it with an X-ray beam. The resulting diffraction pattern is then analyzed to solve the crystal structure. Although challenging due to the polymeric and



potentially amorphous nature of **aurothioglucose**, this technique would provide definitive structural information.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the thioglucose ligand in solution.[13][14] These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Advanced NMR techniques could potentially probe the gold-sulfur coordination environment, though this is often complicated by the properties of the gold nucleus.

Mechanism of Action and Signaling Pathways

The therapeutic effects of **aurothioglucose** in rheumatoid arthritis are attributed to its anti-inflammatory properties. The precise mechanism is not fully elucidated, but key targets have been identified.[2] **Aurothioglucose** is a potent inhibitor of thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance, with an IC $_{50}$ of 65 nM.[8][15] It also inhibits the DNA binding of the transcription factor NF- κ B, which is a master regulator of inflammatory gene expression.[15] By inhibiting NF- κ B, **aurothioglucose** can suppress the production of proinflammatory cytokines like IL-6 and IL-8.[8]

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